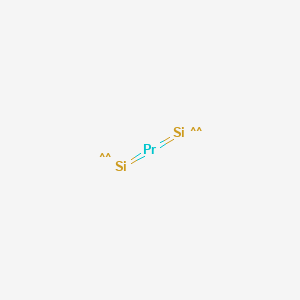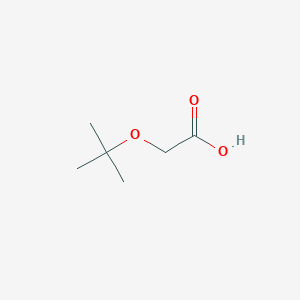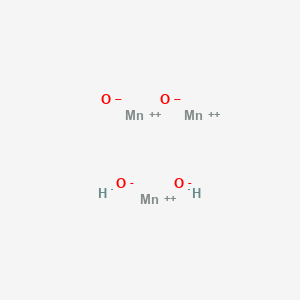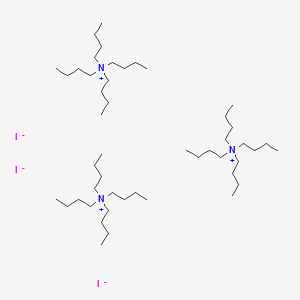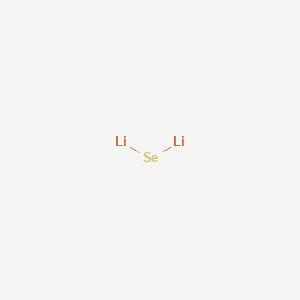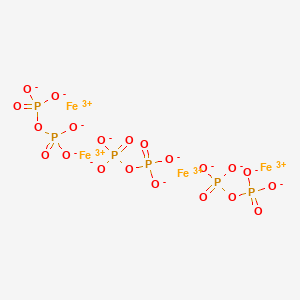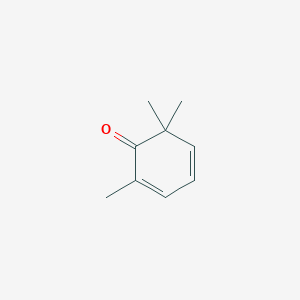
2,6,6-Trimethylcyclohexa-2,4-dienone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,6-Trimethylcyclohexa-2,4-dienone, also known as TCHD, is a cyclic ketone compound that has been studied extensively in the field of organic chemistry. TCHD has been synthesized using various methods, and its unique structure has led to numerous scientific research applications. In
Wirkmechanismus
The mechanism of action of 2,6,6-Trimethylcyclohexa-2,4-dienone is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This compound has been shown to react with glutathione, a cellular antioxidant, leading to the formation of adducts.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, but studies have shown that this compound can induce oxidative stress and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,6,6-Trimethylcyclohexa-2,4-dienone is its unique structure, which allows for the synthesis of a variety of organic compounds. Additionally, this compound is readily available and relatively inexpensive. However, one limitation of this compound is its reactivity, which can make it difficult to handle in the laboratory.
Zukünftige Richtungen
There are numerous future directions for the study of 2,6,6-Trimethylcyclohexa-2,4-dienone. One potential area of research is the development of new synthetic methods for this compound and its derivatives. Additionally, the study of the mechanism of action of this compound could lead to the development of new drugs with anti-inflammatory and anti-tumor properties. Finally, the study of this compound and its derivatives could lead to the development of new materials with unique properties.
Synthesemethoden
2,6,6-Trimethylcyclohexa-2,4-dienone can be synthesized using various methods, including the Diels-Alder reaction, Friedel-Crafts acylation, and Grignard reaction. The Diels-Alder reaction involves the reaction of cyclopentadiene with maleic anhydride to form this compound. The Friedel-Crafts acylation method involves the reaction of benzene with acetyl chloride to form acetophenone, which is then reacted with cyclopentadiene to form this compound. The Grignard reaction involves the reaction of methylmagnesium bromide with cyclopentadiene to form 2,6,6-trimethylcyclohexa-1,3-diene, which is then oxidized to form this compound.
Wissenschaftliche Forschungsanwendungen
2,6,6-Trimethylcyclohexa-2,4-dienone has been widely used in scientific research as a building block for various organic compounds. This compound has been used to synthesize chiral ligands, which have been used in asymmetric synthesis reactions. This compound has also been used to synthesize compounds with anti-inflammatory and anti-tumor properties. Additionally, this compound has been used in the synthesis of compounds with potential applications in the field of materials science.
Eigenschaften
CAS-Nummer |
13487-30-4 |
|---|---|
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
2,6,6-trimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C9H12O/c1-7-5-4-6-9(2,3)8(7)10/h4-6H,1-3H3 |
InChI-Schlüssel |
HRIODPQRCSAJMO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(C1=O)(C)C |
Kanonische SMILES |
CC1=CC=CC(C1=O)(C)C |
Andere CAS-Nummern |
13487-30-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



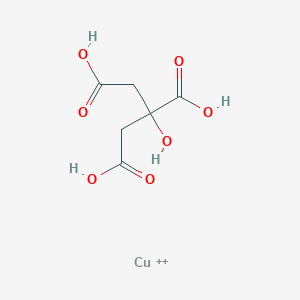
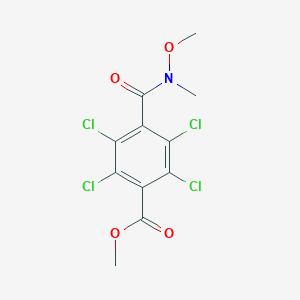
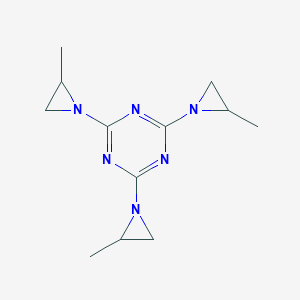
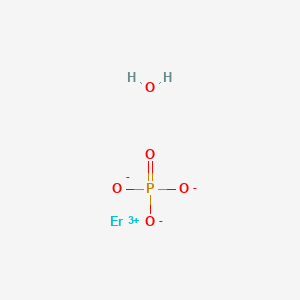

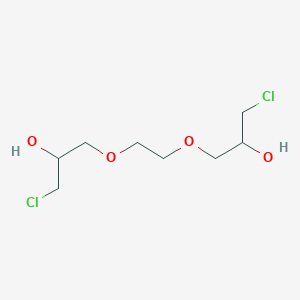
![{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B77235.png)
